(S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2)10-6-7(11-8)4-3-5-9/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDYXOPGSOQGZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370028 | |
| Record name | 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51268-87-2 | |
| Record name | 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Mesylation-Iodide Substitution
Step 1 : Mesylation of the intermediate alcohol with methanesulfonyl chloride (MsCl) in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N):
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol + MsCl → Mesylate intermediateParameter Value Temperature 0°C → room temp Reaction time 1 h Yield >95% (crude) Step 2 : Displacement with NaI in acetone to form the iodide:
Mesylate intermediate + NaI → Iodide derivativeParameter Value Temperature 50°C Reaction time 24 h Yield 96%
Method B: Hydroxylation via Epoxide Opening
- Epoxidation of an allyl-dioxolane derivative followed by acid-catalyzed ring opening with water introduces the hydroxyl group.
Stereochemical Control
The (S)-configuration is achieved through:
Asymmetric Catalysis
- Use of chiral catalysts (e.g., Jacobsen’s catalyst) during epoxidation or hydrogenation steps.
Chiral Resolution
Optimization and Scalability
Industrial-scale production employs continuous flow reactors to enhance efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 24 h | 2–4 h |
| Yield | 70–85% | 90–95% |
| Purity | 95% | >99% |
Key Challenges and Solutions
- Regioselectivity : Controlled reaction conditions (e.g., low temperature) minimize side products during mesylation.
- Chiral purity : Asymmetric hydrogenation or enzymatic resolution ensures >99% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Organic Synthesis
(S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol serves as a valuable building block in organic synthesis. It is utilized to construct more complex molecules through various reactions such as oxidation, reduction, and substitution.
Reaction Types
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxyl group can be oxidized to form aldehydes or carboxylic acids. |
| Reduction | Can be reduced to form different alcohol derivatives. |
| Substitution | Hydroxyl group can be substituted with other functional groups. |
Common reagents for these reactions include potassium permanganate (KMnO) for oxidation and lithium aluminum hydride (LiAlH) for reduction .
Biological Applications
In biological research, this compound is employed in the synthesis of biologically active molecules. Its structural features allow it to stabilize certain biochemical compounds, making it useful in drug development and biochemical assays.
Pharmaceutical Industry
This compound acts as an intermediate in the production of pharmaceuticals. Its versatility allows it to be incorporated into various therapeutic agents aimed at treating different medical conditions .
Industrial Applications
In industry, this compound is used in the manufacture of polymers and resins. Its properties make it suitable for applications requiring stability and reactivity under different conditions .
Case Study 1: Organic Synthesis
A study demonstrated the effectiveness of this compound as a chiral auxiliary in asymmetric synthesis. The compound facilitated the production of enantiomerically enriched products with high yields when used in conjunction with specific catalysts .
Case Study 2: Pharmaceutical Development
Research highlighted its role in synthesizing new anti-cancer agents. The compound was modified to enhance its bioactivity and pharmacokinetic properties, leading to promising results in preclinical trials .
Mechanism of Action
The mechanism of action of (S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol involves its interaction with specific molecular targets. The dioxolane ring and the hydroxyl group play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Functional Groups
A. 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (CAS 39067-45-3)
- Structural Differences: Replaces the dioxolane ring with a diethylamino group, resulting in a tertiary amine-alcohol.
- Physical Properties :
- Safety Profile: The diethylamino analogue exhibits acute oral toxicity (H302) and eye irritation (H319), requiring stringent handling precautions .
B. (4S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-(4-hydroxybenzene)propanoic Acid Methyl Ester (Landiolol)
- Structural Differences: Incorporates a propanoic acid methyl ester and a phenolic hydroxyl group, expanding its pharmaceutical utility as a β-blocker intermediate .
- Physical State : White crystalline powder (vs. liquid for the target compound) .
Biological Activity
(S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol, with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol, is an organic compound that exhibits several biological activities. This article explores its synthesis, chemical properties, biological functions, and potential applications in various fields.
Structure and Molecular Characteristics
The compound features a dioxolane ring structure which contributes to its unique chemical reactivity. The hydroxyl group in the propanol moiety enhances its solubility and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| CAS Number | 51268-87-2 |
The synthesis typically involves the reaction of 1,2,5-pentanetriol with acetone in the presence of an acid catalyst to form the dioxolane ring. This method can be optimized for industrial production through continuous flow processes.
The biological activity of this compound is primarily attributed to its ability to participate in hydrogen bonding and other intermolecular interactions due to its hydroxyl group. This feature allows it to act as a stabilizer for certain biochemical compounds and as an intermediate in synthesizing biologically active molecules .
Pharmacological Applications
Research indicates that this compound may serve as a precursor for pharmaceuticals due to its structural properties. It has been utilized in the synthesis of muscarinic receptor antagonists, showcasing its relevance in medicinal chemistry .
Case Studies and Research Findings
- Synthesis of Biologically Active Molecules : In studies involving chiral dioxolanones, this compound has been shown to participate in Michael addition reactions leading to compounds with significant biological activity .
- Use in Polymer Chemistry : The compound has been explored as a cross-linker in polyester resins, enhancing the mechanical properties of the resulting materials .
- Toxicological Studies : Preliminary toxicity assessments indicate that while this compound exhibits low acute toxicity, further studies are warranted to evaluate chronic exposure effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,2-Dimethyl-1,3-dioxolane | Similar dioxolane structure | Used as solvent in organic synthesis |
| 1,3-Dioxolane | Lacks dimethyl substitution | Less reactivity compared to target compound |
This compound is unique due to its specific substitution pattern which imparts distinct physical and chemical properties beneficial for various applications in research and industry.
Q & A
Q. What are the common synthetic routes for (S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol, and how is stereochemical control achieved?
Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. A key step is the formation of the 1,3-dioxolane ring via acid-catalyzed cyclization of diols with ketones. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation derivatives) are employed. For example, a precursor like (S)-glyceraldehyde acetonide can be alkylated with propargyl bromide, followed by reduction to yield the (S)-configured propanol derivative . Characterization via chiral HPLC or polarimetry confirms enantiomeric purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify the dioxolane ring (δ 1.3–1.5 ppm for methyl groups; δ 4.0–4.5 ppm for acetal protons) and propanol chain (δ 3.6 ppm for hydroxyl-bearing CH) .
- IR : Broad O–H stretch (~3300 cm) and C–O–C stretches (~1100 cm) confirm the alcohol and dioxolane functionalities .
- Mass Spectrometry : Molecular ion peaks ([M+H]) validate the molecular formula (CHO) .
Q. How should researchers handle this compound safely in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation via fume hoods .
- Storage : Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent oxidation or hydrolysis .
- Waste Disposal : Neutralize with dilute HCl, then incinerate in a certified chemical waste facility .
Advanced Research Questions
Q. What reaction mechanisms explain the stability of the dioxolane ring under acidic or basic conditions?
Methodological Answer: The dioxolane ring is susceptible to acid-catalyzed hydrolysis due to the electron-deficient acetal oxygen. Under mild acidic conditions (e.g., pH 3–5), ring-opening occurs via protonation of the oxygen, followed by nucleophilic attack by water. In contrast, basic conditions (pH >10) stabilize the ring due to deprotonation of the hydroxyl group, reducing nucleophilic susceptibility . Kinetic studies using O-labeled water and NMR monitoring can elucidate these pathways .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize the molecule’s geometry using Gaussian or ORCA to determine frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Simulate interactions with enzymes (e.g., lipases for kinetic resolution) to design enantioselective catalysts .
- MD Simulations : Assess solvent effects (e.g., THF vs. ethanol) on reaction rates in silico before experimental validation .
Q. What strategies resolve contradictions in reported enantioselectivity during asymmetric synthesis?
Methodological Answer:
- Variable Pressure Studies : Test reactions under high pressure (1–5 kbar) to alter transition-state volumes and improve stereoselectivity .
- Solvent Screening : Use Kamlet-Taft parameters to correlate solvent polarity with enantiomeric excess (e.g., non-polar solvents favor tighter transition states) .
- Additive Screening : Chiral additives (e.g., (+)-tartaric acid) can stabilize intermediates, as shown in kinetic resolution experiments .
Q. How does the compound’s stereochemistry influence its biological or catalytic activity?
Methodological Answer:
- Enzyme Inhibition Assays : Compare (S)- and (R)-enantiomers against target enzymes (e.g., alcohol dehydrogenases) using fluorescence polarization .
- Catalytic Activity : Test enantiomers as ligands in asymmetric hydrogenation (e.g., Ru-BINAP complexes) to correlate configuration with product ee .
- Pharmacokinetics : Use radiolabeled (S)-isomers in in vivo studies to assess metabolic stability and tissue distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
